Cas no 1555490-69-1 (3-Amino-4-fluoro-1lambda6-thiolane-1,1-dione)

3-Amino-4-fluoro-1lambda6-thiolane-1,1-dione Chemical and Physical Properties
Names and Identifiers
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- 3-amino-4-fluoro-1lambda6-thiolane-1,1-dione
- 3-Amino-4-fluorotetrahydrothiophene 1,1-dioxide
- 3-Amino-4-fluoro-1lambda6-thiolane-1,1-dione
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- Inchi: 1S/C4H8FNO2S/c5-3-1-9(7,8)2-4(3)6/h3-4H,1-2,6H2
- InChI Key: RAJXLAGVBQQCBH-UHFFFAOYSA-N
- SMILES: S1(CC(C(C1)N)F)(=O)=O
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 9
- Rotatable Bond Count: 0
- Complexity: 195
- Topological Polar Surface Area: 68.5
- XLogP3: -1.1
3-Amino-4-fluoro-1lambda6-thiolane-1,1-dione Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1967-9925-10g |
3-amino-4-fluoro-1lambda6-thiolane-1,1-dione |
1555490-69-1 | 95%+ | 10g |
$2785.0 | 2023-09-06 | |
Life Chemicals | F1967-9925-0.25g |
3-amino-4-fluoro-1lambda6-thiolane-1,1-dione |
1555490-69-1 | 95%+ | 0.25g |
$597.0 | 2023-09-06 | |
TRC | A225821-100mg |
3-Amino-4-fluoro-1lambda6-thiolane-1,1-dione |
1555490-69-1 | 100mg |
$ 160.00 | 2022-06-08 | ||
Life Chemicals | F1967-9925-0.5g |
3-amino-4-fluoro-1lambda6-thiolane-1,1-dione |
1555490-69-1 | 95%+ | 0.5g |
$629.0 | 2023-09-06 | |
Life Chemicals | F1967-9925-5g |
3-amino-4-fluoro-1lambda6-thiolane-1,1-dione |
1555490-69-1 | 95%+ | 5g |
$1989.0 | 2023-09-06 | |
TRC | A225821-1g |
3-Amino-4-fluoro-1lambda6-thiolane-1,1-dione |
1555490-69-1 | 1g |
$ 955.00 | 2022-06-08 | ||
Life Chemicals | F1967-9925-1g |
3-amino-4-fluoro-1lambda6-thiolane-1,1-dione |
1555490-69-1 | 95%+ | 1g |
$663.0 | 2023-09-06 | |
Life Chemicals | F1967-9925-2.5g |
3-amino-4-fluoro-1lambda6-thiolane-1,1-dione |
1555490-69-1 | 95%+ | 2.5g |
$1326.0 | 2023-09-06 | |
TRC | A225821-500mg |
3-Amino-4-fluoro-1lambda6-thiolane-1,1-dione |
1555490-69-1 | 500mg |
$ 615.00 | 2022-06-08 |
3-Amino-4-fluoro-1lambda6-thiolane-1,1-dione Related Literature
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Nadia Sebbar,Henning Bockhorn,Joseph W. Bozzelli Phys. Chem. Chem. Phys., 2002,4, 3691-3703
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Janina Legendziewicz,Małgorzata Borzechowska,Graźyna Oczko,Gerd Meyer New J. Chem., 2000,24, 53-59
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Valery A. Barachevsky,Yury A. Puankov,Tatyana M. Valova,Olga I. Kobeleva,K. Lyssenko New J. Chem., 2009,33, 2267-2277
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Arun Kumar Yadav,Anita,Sunil Kumar,Anjali Panchwanee,V. Raghavendra Reddy,Sajal Biring RSC Adv., 2017,7, 39434-39442
Additional information on 3-Amino-4-fluoro-1lambda6-thiolane-1,1-dione
Introduction to 3-Amino-4-fluoro-1lambda6-thiolane-1,1-dione (CAS No. 1555490-69-1) in Modern Chemical Research
3-Amino-4-fluoro-1lambda6-thiolane-1,1-dione (CAS No. 1555490-69-1) is a highly specialized heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. Its unique structural framework, featuring both amino and fluoro substituents alongside a thiolane core, makes it a versatile intermediate for the synthesis of biologically active molecules. The compound’s molecular architecture not only contributes to its reactivity but also opens up possibilities for exploring novel therapeutic applications.
The significance of 3-amino-4-fluoro-1lambda6-thiolane-1,1-dione lies in its potential to serve as a building block for the development of new drugs targeting various diseases. The presence of a fluorine atom, for instance, is well-known for enhancing metabolic stability and improving pharmacokinetic properties in drug candidates. This feature has been extensively studied in recent years, with numerous reports highlighting the benefits of fluorinated compounds in medicinal chemistry.
In recent advancements, researchers have been exploring the role of thiolane derivatives in drug design. Thiolane rings are known for their stability and ability to form hydrogen bonds, which can be crucial for binding to biological targets. The incorporation of both amino and fluoro groups into this framework provides additional opportunities for fine-tuning the compound’s interactions with biological systems. This has led to several innovative approaches in developing small-molecule inhibitors and modulators.
One of the most intriguing aspects of 3-amino-4-fluoro-1lambda6-thiolane-1,1-dione is its potential application in the synthesis of kinase inhibitors. Kinases are enzymes that play a critical role in many cellular processes, and their dysregulation is often associated with various diseases, including cancer. By leveraging the structural features of this compound, scientists have been able to design molecules that selectively inhibit specific kinases, thereby offering new therapeutic strategies.
Recent studies have demonstrated that derivatives of 3-amino-4-fluoro-1lambda6-thiolane-1,1-dione exhibit promising anti-cancer properties. These studies have focused on modifying the compound’s core structure to enhance its binding affinity and selectivity towards target kinases. The results have shown that such modifications can lead to significant improvements in drug efficacy and reduced side effects. This underscores the importance of 3-amino-4-fluoro-1lambda6-thiolane-1,1-dione as a key intermediate in oncology research.
The fluorine atom in 3-amino-4-fluoro-1lambda6-thiolane-1,1-dione also contributes to its potential as an imaging agent. Fluorine-containing compounds are widely used in positron emission tomography (PET) scans due to their ability to be incorporated into biomolecules without altering their biological activity. Researchers have been exploring ways to utilize this property for diagnostic purposes, particularly in cancer imaging. By attaching fluorine-labeled derivatives of this compound to specific biomarkers, clinicians can gain valuable insights into disease progression and treatment response.
The synthesis of 3-amino-4-fluoro-1lambda6-thiolane-1,1-dione presents unique challenges due to its complex structure. However, recent advancements in synthetic methodologies have made it more accessible than ever before. Techniques such as transition-metal-catalyzed reactions and asymmetric synthesis have enabled chemists to construct the desired framework with high precision and yield. These advancements have not only facilitated the production of 3-amino-4-fluoro-1lambda6-thiolane-1,1-dione but also paved the way for exploring other related heterocyclic compounds.
The versatility of 3-amino-4-fluoro-1lambda6-thiolane-1,1-dione extends beyond pharmaceutical applications. It has also been investigated as a material for advanced chemical processes and industrial applications. For instance, its ability to participate in various chemical reactions makes it a valuable candidate for catalysis and polymer synthesis. Researchers are exploring its potential use in creating novel materials with enhanced properties such as conductivity and durability.
In conclusion,3-amino-4-fluoro-1lambda6-thiolane-1,1-dione (CAS No. 1555490-69-1) represents a fascinating compound with broad applications across multiple scientific disciplines. Its unique structural features make it an excellent candidate for drug development, diagnostics, and material science. As research continues to uncover new possibilities for this compound,3-amino-4-fluoro-1lambda6-thiolane-1,1-dione is poised to play a significant role in shaping the future of chemical innovation.
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